molecular formula C17H13F2NO3 B2866903 [5-Fluoro-4-(hydroxymethyl)-2-methoxyphenyl]-(4-fluoroindol-1-yl)methanone CAS No. 2413875-21-3

[5-Fluoro-4-(hydroxymethyl)-2-methoxyphenyl]-(4-fluoroindol-1-yl)methanone

Cat. No. B2866903
CAS RN: 2413875-21-3
M. Wt: 317.292
InChI Key: SCOZQJFHIHWXNQ-UHFFFAOYSA-N
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Description

“[5-Fluoro-4-(hydroxymethyl)-2-methoxyphenyl]-(4-fluoroindol-1-yl)methanone” is a chemical compound. It’s related to the class of compounds known as indole derivatives, which are known for their diverse biological activities .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of the novel linker 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid was achieved in 29% yield over seven steps, using nucleophilic aromatic substitutions on 2,4,5-trifluorobenzonitrile as key steps .

Scientific Research Applications

Antiviral Applications

Indole derivatives, such as EN300-26620832, have shown promise in antiviral research. They have been tested against a variety of RNA and DNA viruses, with some compounds exhibiting inhibitory activity against influenza A and Coxsackie B4 virus. The specific structural features of EN300-26620832 could potentially be optimized for high-affinity binding to viral proteins, offering a pathway for the development of new antiviral drugs .

Anti-inflammatory Applications

The indole nucleus present in EN300-26620832 is associated with anti-inflammatory properties. This compound could be investigated for its efficacy in reducing inflammation through modulation of cytokine production or inhibition of inflammatory enzymes. Such research could lead to new treatments for chronic inflammatory diseases .

Anticancer Applications

Compounds with an indole base structure have been explored for their anticancer activities. EN300-26620832 may be studied for its potential to induce apoptosis in cancer cells, inhibit tumor growth, or enhance the efficacy of existing chemotherapy agents. Its unique molecular structure could interact with specific cancer cell receptors or pathways .

Antioxidant Applications

The indole derivatives are known to possess antioxidant properties. EN300-26620832 could be applied in scientific research aimed at combating oxidative stress-related diseases by scavenging free radicals or enhancing the body’s own antioxidant defenses .

Antimicrobial Applications

Research into the antimicrobial properties of indole derivatives like EN300-26620832 could lead to the discovery of new antibiotics. Its effectiveness against bacteria such as Escherichia coli, Bacillus subtilis, and Staphylococcus aureus could be assessed, addressing the growing concern of antibiotic resistance .

Neuroprotective Applications

EN300-26620832 may have neuroprotective effects due to the indole moiety’s ability to interact with neural receptors. Studies could focus on its potential to protect neuronal cells from damage or death in conditions such as Alzheimer’s disease or Parkinson’s disease .

Analgesic Applications

The analgesic potential of indole derivatives suggests that EN300-26620832 could be researched for its pain-relieving properties. It might work by modulating pain pathways or neurotransmitter release in the central nervous system .

Agricultural Applications

Indole-based compounds are also significant in agriculture. EN300-26620832 could be studied for its role as a plant growth regulator, potentially influencing processes like seed germination, root development, and fruit ripening .

Future Directions

Indole derivatives have been found to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the study of “[5-Fluoro-4-(hydroxymethyl)-2-methoxyphenyl]-(4-fluoroindol-1-yl)methanone” and related compounds could be a promising area of research in the future.

properties

IUPAC Name

[5-fluoro-4-(hydroxymethyl)-2-methoxyphenyl]-(4-fluoroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO3/c1-23-16-7-10(9-21)14(19)8-12(16)17(22)20-6-5-11-13(18)3-2-4-15(11)20/h2-8,21H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOZQJFHIHWXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CO)F)C(=O)N2C=CC3=C2C=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-Fluoro-4-(hydroxymethyl)-2-methoxyphenyl]-(4-fluoroindol-1-yl)methanone

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